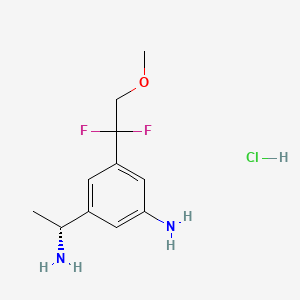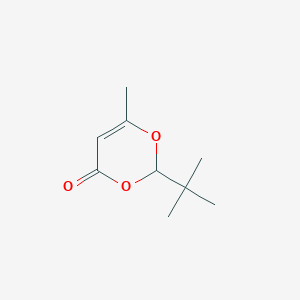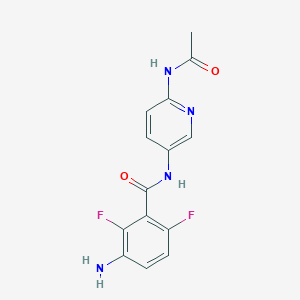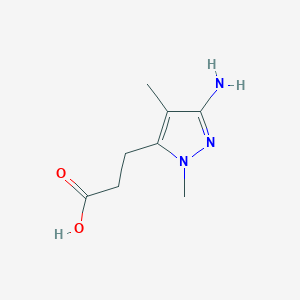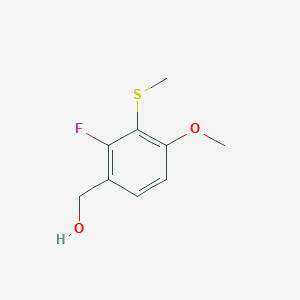
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C9H11FO2S It is characterized by the presence of a fluoro group, a methoxy group, and a methylthio group attached to a phenyl ring, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol typically involves multi-step organic reactions. One common method includes the introduction of the fluoro, methoxy, and methylthio groups onto a phenyl ring followed by the addition of a methanol group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluoro, methoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenylmethanols.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluoro, methoxy, and methylthio groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may contribute to the design of drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of industrial products.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluoro, methoxy, and methylthio groups can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-methoxyphenyl)methanol
- (2-Fluoro-3-(methylthio)phenyl)methanol
- (4-Methoxy-3-(methylthio)phenyl)methanol
Uniqueness
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is unique due to the specific combination of fluoro, methoxy, and methylthio groups on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C9H11FO2S |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2-fluoro-4-methoxy-3-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2S/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
RLTAQMIBQHLNRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



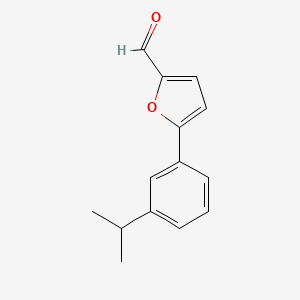
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)


![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
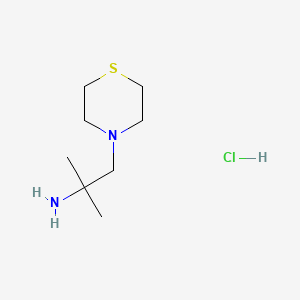
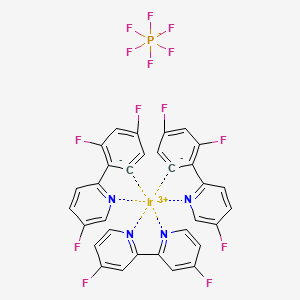
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
